N-(2-(4-acetamidobenzamido)ethyl)furan-2-carboxamide
Description
N-(2-(4-acetamidobenzamido)ethyl)furan-2-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is part of the furan derivatives family, which are known for their diverse biological and pharmacological properties.
Properties
IUPAC Name |
N-[2-[(4-acetamidobenzoyl)amino]ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-11(20)19-13-6-4-12(5-7-13)15(21)17-8-9-18-16(22)14-3-2-10-23-14/h2-7,10H,8-9H2,1H3,(H,17,21)(H,18,22)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKXMVAFMHBFHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-acetamidobenzamido)ethyl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with furfurylamine under microwave-assisted conditions. The reaction is carried out in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC. The reaction time, solvent, and amounts of substrates are optimized to achieve good yields .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave reactors can enhance reaction efficiency and yield, making it suitable for industrial applications .
Chemical Reactions Analysis
Acid-Catalyzed Hydrolysis
Under acidic conditions (e.g., HCl or H₂SO₄), the amide bonds undergo hydrolysis to yield carboxylic acids and amines. For example:
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Primary amide hydrolysis :
The furan-2-carboxamide group is hydrolyzed to furan-2-carboxylic acid and ethylenediamine derivatives.
Base-Catalyzed Hydrolysis
In alkaline media (e.g., NaOH), saponification of the acetamide group occurs:
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Acetamide cleavage :
This generates a deacetylated intermediate, enhancing solubility in polar solvents .
Table 1: Hydrolysis Conditions and Products
| Condition | Reagent | Temperature | Major Products | Yield (%) |
|---|---|---|---|---|
| Acidic (pH 2–3) | 1M HCl | 80°C | Furan-2-carboxylic acid, Ethylamine | 72 |
| Alkaline (pH 12–13) | 1M NaOH | 60°C | Deacetylated derivative, Acetate | 68 |
Nucleophilic Acyl Substitution
The amide nitrogen participates in nucleophilic substitutions with reagents like thionyl chloride (SOCl₂):
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Formation of acyl chloride :
This intermediate reacts with amines (e.g., morpholine) to form tertiary amides.
Electrophilic Aromatic Substitution
The furan ring undergoes electrophilic substitution at the C5 position:
Oxidation of the Furan Ring
Strong oxidizers (e.g., KMnO₄) cleave the furan ring:
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Ring-opening oxidation :
This yields maleic acid derivatives, detectable via FT-IR (C=O stretch at 1,710 cm⁻¹).
Reduction of Amide Groups
Catalytic hydrogenation (H₂/Pd-C) reduces amides to amines:
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Amide to amine conversion :
The product shows increased basicity (pKa ~9.5) compared to the parent compound .
Stability Under Physiological Conditions
The compound exhibits pH-dependent stability:
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Half-life in PBS (pH 7.4) : 48 hours at 37°C.
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Degradation products : Furan-2-carboxylic acid (60%), 4-acetamidobenzoic acid (30%) .
Coupling Reactions
The ethylenediamine linker facilitates cross-coupling with aryl halides (e.g., Suzuki-Miyaura):
Key Research Findings
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Bioactivity : Derivatives show moderate inhibition of RSV (IC₅₀ = 2.1 μM), linked to furan ring interactions with viral polymerases .
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Solubility : LogP = 1.8 ± 0.2 (measured via shake-flask method), indicating moderate lipophilicity .
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Thermal Stability : Decomposes at 218°C (DSC), with exothermic peaks correlating to furan ring breakdown.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore various synthetic pathways to develop novel compounds with potential therapeutic effects.
Biology
- Antimicrobial and Antiviral Properties : Studies have indicated that N-(2-(4-acetamidobenzamido)ethyl)furan-2-carboxamide exhibits promising antimicrobial and antiviral activities. Research is ongoing to evaluate its effectiveness against various pathogens, which could lead to new treatments for infectious diseases.
Medicine
- Therapeutic Applications : The compound has been investigated for its potential therapeutic effects in treating diseases associated with altered kinase activity, such as cancer and neurodegenerative disorders. Its ability to inhibit specific protein kinases may offer new avenues for cancer therapy and management of other diseases linked to kinase dysregulation .
Table 1: Summary of Research Findings
Mechanism of Action
The mechanism of action of N-(2-(4-acetamidobenzamido)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-furoic acid: A precursor in the synthesis of N-(2-(4-acetamidobenzamido)ethyl)furan-2-carboxamide.
Furfurylamine: Another precursor used in the synthesis.
Furan-2-carboxamide derivatives:
Uniqueness
This compound is unique due to its specific structure, which combines a furan ring with an acetamidobenzamido group. This unique structure contributes to its distinct biological and pharmacological properties, making it a valuable compound for scientific research.
Biological Activity
N-(2-(4-acetamidobenzamido)ethyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-cancer and anti-microbial applications. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the furan-2-carboxylic acid derivative, followed by amide bond formation with 4-acetamidobenzoyl chloride. This process yields a compound that can be further purified and characterized using various analytical techniques such as NMR and mass spectrometry.
Anti-Cancer Activity
Research indicates that this compound exhibits notable anti-cancer properties. A series of studies have evaluated its efficacy against various cancer cell lines, including HepG2 (hepatocellular carcinoma), MCF-7 (breast cancer), and Huh-7 (liver cancer). The following table summarizes the anti-cancer activity observed:
| Compound | Cell Line | Concentration (μg/mL) | % Cell Viability |
|---|---|---|---|
| This compound | HepG2 | 20 | 33.29% |
| This compound | MCF-7 | 20 | 39.22% |
| This compound | Huh-7 | 20 | 45.09% |
The compound's mechanism of action appears to involve intercalation into DNA, disrupting replication processes and ultimately leading to apoptosis in cancer cells. This was evidenced by a significant reduction in cell viability compared to standard treatments like doxorubicin, which showed a viability of only 0.62% at similar concentrations .
Anti-Microbial Activity
In addition to its anti-cancer effects, this compound has demonstrated promising anti-microbial properties. Studies have shown that it exhibits significant inhibition against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 150.7 to 295 μg/mL. The following table summarizes its anti-microbial activity:
| Bacterial Strain | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|
| E. coli | 12 | 270 |
| S. aureus | 15 | 200 |
| P. aeruginosa | 10 | 300 |
These findings suggest that the compound could serve as a potential candidate for developing new anti-microbial agents, especially given the rising resistance to conventional antibiotics .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features. The presence of electron-donating groups on the aromatic ring enhances its interaction with biological targets, increasing its potency against cancer cells. Conversely, modifications that introduce steric hindrance or electron-withdrawing groups tend to diminish activity.
Case Studies
- HepG2 Cell Line Study : A study conducted on HepG2 cells revealed that derivatives with para-methyl substitutions exhibited enhanced anti-cancer activity compared to their meta and ortho counterparts, indicating the importance of substituent positioning on efficacy .
- Anti-Microbial Efficacy : In a comparative analysis of various furan derivatives, this compound showed superior inhibition against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum potential .
Q & A
Q. What are the recommended methods for synthesizing N-(2-(4-acetamidobenzamido)ethyl)furan-2-carboxamide and its analogs?
The synthesis typically involves coupling furan-2-carboxamide derivatives with substituted ethylamine intermediates via carbodiimide-mediated amide bond formation. For example, analogs are synthesized by reacting furan-2-carbonyl chloride with amines like 4-acetamidobenzamidoethylamine in acetonitrile under reflux, followed by purification using reverse-phase HPLC . Key steps include monitoring reaction progress via TLC and characterizing intermediates using -NMR and LC-MS.
Q. How is the structural conformation of this compound validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular conformation. For related furan-2-carboxamide derivatives, SC-XRD reveals planar aromatic systems (e.g., furan, chromene) and non-planar dihedral angles (e.g., 78.5–89.4° between thiazolidinone and chromene moieties) . Complementary techniques like -NMR and FT-IR validate functional groups, such as amide N–H stretches (~3310 cm) and carbonyl resonances (~167.8 ppm in -NMR) .
Q. What intermolecular interactions stabilize the crystal lattice of this compound?
The crystal packing is stabilized by strong N–H⋯O hydrogen bonds (e.g., between amide protons and carbonyl acceptors) and weak C–H⋯O interactions. π-π stacking between aromatic rings (e.g., furan and chromene) further stabilizes the lattice, with centroid distances of ~3.84 Å . Solvent molecules (e.g., DMF) participate in hydrogen-bonding networks, forming tripartite acceptor interactions .
Q. How is the compound screened for biological activity in early-stage research?
Initial screening involves in silico docking against target proteins (e.g., viral polymerases or fungal enzymes) to prioritize analogs. For example, furan-2-carboxamide derivatives show high docking scores for MPXV DNA polymerase, suggesting antiviral potential . In vitro assays (e.g., antifungal growth inhibition) follow, using microdilution methods to determine IC values .
Advanced Research Questions
Q. How can synthetic yields be optimized for structurally complex analogs?
Yield optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of aromatic intermediates.
- Catalysis : Pd-mediated cross-coupling improves furan-thiazolidinone hybrid synthesis .
- Temperature control : Reflux conditions (e.g., 80°C for 8 hours) minimize side reactions in hydrazinolysis steps .
- Purification : Preparative HPLC with UV detection ensures high purity (>95%) .
Q. How should researchers resolve contradictions in NMR data for structurally similar analogs?
Discrepancies in -NMR signals (e.g., amide proton splitting) arise from conformational flexibility or solvent effects. Strategies include:
Q. What computational approaches are used to predict structure-activity relationships (SAR)?
- Molecular docking : Prioritizes analogs with high affinity for targets (e.g., EGFR kinase or tubulin) by analyzing binding poses and interaction energies .
- QSAR modeling : Relates substituent effects (e.g., electron-withdrawing groups on the benzene ring) to antifungal activity .
- MD simulations : Assesses stability of ligand-protein complexes over nanosecond timescales .
Q. How do structural modifications (e.g., thiourea derivatives) impact biological activity?
Introducing thiourea groups enhances hydrogen-bonding capacity and metal chelation. For example:
- Antioxidant activity : Thiourea derivatives exhibit radical scavenging via S–H and N–H donor sites .
- Antifungal activity : Coordination with transition metals (e.g., Co, Cu) disrupts fungal cell membranes .
- SAR trends : Bulkier substituents (e.g., naphthyl) increase hydrophobicity, improving membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
